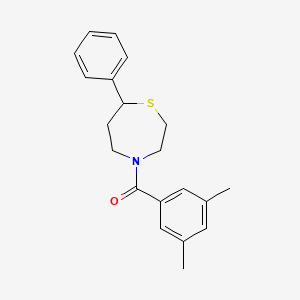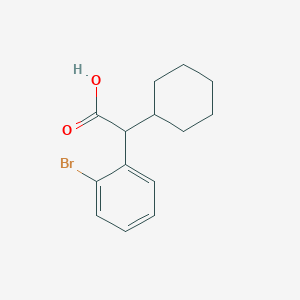![molecular formula C28H25ClN2O4 B2935325 Methyl 1,5-dibenzyl-3-(3-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate CAS No. 321521-58-8](/img/structure/B2935325.png)
Methyl 1,5-dibenzyl-3-(3-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1,5-dibenzyl-3-(3-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate” is a chemical compound with the molecular formula C28H25ClN2O4 . It contains a total of 64 bonds, including 39 non-H bonds, 21 multiple bonds, 7 rotatable bonds, 3 double bonds, 18 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 1 eight-membered ring, 1 aliphatic ester, and 1 secondary amide .
Synthesis Analysis
The synthesis of pyrrole derivatives, which this compound is a part of, has been widely studied. One method involves the condensation of a carboxylic acid moiety with a substituted amine, such as 2,4,4-trimethoxybutan-1-amine, under reflux conditions. This is followed by acid-mediated cyclization, resulting in the formation of an N-acyl derivative of pyrrole .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes two benzyl groups, a chlorophenyl group, and a carboxylate group attached to a pyrrole core .Chemical Reactions Analysis
Pyrrole derivatives are known to be highly reactive, particularly at the C2 and C5 positions. They can undergo a variety of chemical reactions, including C-H bond functionalization .Physical And Chemical Properties Analysis
The compound has a molecular weight of 488.97 . Detailed physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Applications De Recherche Scientifique
Insecticidal Activity
Studies have explored the stereochemical basis of insecticidal activity in related carbamoylated and acylated pyrazolines, highlighting the importance of the stereochemistry and functional groups in determining insecticidal efficacy. Such research suggests that derivatives of pyrrolo[3,4-c]pyrrole, through modification at specific positions, could exhibit significant insecticidal properties against common pests like American cockroaches and house flies under various synergistic conditions with metabolic inhibitors (Hasan et al., 1996).
Antitumoral Agents
The crystal structure determination of chain-functionalized pyrroles via synchrotron X-ray powder diffraction has provided insights into the structural basis for the antitumoral activity of certain pyrrole derivatives. These findings suggest that modifications to the pyrrole structure, similar to those in the subject compound, could enhance antitumoral properties, making these compounds potential candidates for cancer therapy (Silva et al., 2012).
Catalysis in Organic Synthesis
Research on pyrrolide-imine benzyl complexes of zirconium and hafnium has demonstrated the efficiency of these complexes in ethylene polymerization catalysis. This suggests that pyrrolo[3,4-c]pyrrole derivatives, through specific structural modifications, could serve as ligands or catalysts in similar polymerization processes, potentially offering new pathways for the synthesis of polymeric materials (Matsui et al., 2004).
Propriétés
IUPAC Name |
methyl 3,5-dibenzyl-1-(3-chlorophenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O4/c1-35-27(34)28(16-18-9-4-2-5-10-18)23-22(24(30-28)20-13-8-14-21(29)15-20)25(32)31(26(23)33)17-19-11-6-3-7-12-19/h2-15,22-24,30H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBCZWFQBKGIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2C(C(N1)C3=CC(=CC=C3)Cl)C(=O)N(C2=O)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

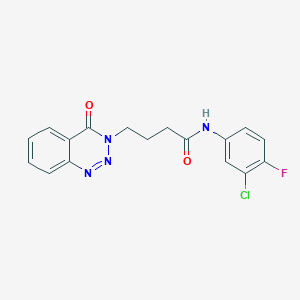

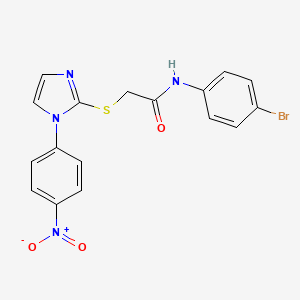
![N-(furan-2-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2935247.png)
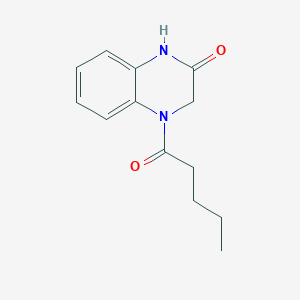
![Ethyl N-[2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]carbamate](/img/structure/B2935249.png)
![1-(4-acetylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2935251.png)

![6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2935253.png)
